molecular formula C13H14N2O2 B2546730 N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide CAS No. 921543-39-7

N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide

Cat. No. B2546730
CAS RN: 921543-39-7
M. Wt: 230.267
InChI Key: NMYSXYDLZORWQV-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Molecular Structure Analysis

The molecular structure of indole derivatives was elucidated by means of spectral (FT-IR, 1H- and 13C-NMR and mass) analysis .


Chemical Reactions Analysis

Indole derivatives have been found to undergo electrophilic substitution readily due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

Indole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antitumor Activity

The compound has been investigated for its potential as an antitumor agent. Researchers synthesized two series of novel derivatives: (E)-N’-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides and (Z)-2-(5-substituted-2-oxoindolin-1-yl)-N’-(2-oxoindolin-3-ylidene)acetohydrazides . These compounds demonstrated notable cytotoxicity against three human cancer cell lines: colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23). Notably, some compounds exhibited cytotoxicity equal to or even superior to the positive control PAC-1, a procaspase-3 activating compound. Among them, compound 4o stood out as the most potent, being three- to five-fold more cytotoxic than PAC-1 in the tested cancer cell lines. Further research may explore this compound as a template for novel anticancer agents.

Cell Cycle Regulation

Abnormal cell cycle progression contributes to tumor formation. The representative compounds 4f, 4h, 4n, 4o , and 4p (especially 4o ) were found to accumulate U937 cells in the S phase and induce late cellular apoptosis. Understanding their effects on cell cycle regulation could provide insights into potential therapeutic strategies .

Apoptosis Modulation

Apoptosis, or programmed cell death, plays a crucial role in maintaining tissue homeostasis. Dysregulation of apoptosis contributes to cancer development. The compound’s ability to induce apoptosis in cancer cells warrants further investigation. Researchers have explored its impact on apoptotic pathways, including caspases, which are key enzymes involved in apoptosis . Targeting these pathways remains a promising avenue for anticancer drug development.

Anti-HIV-1 Activity (Related Indole Derivatives)

While not directly related to the compound, indole derivatives have shown diverse biological potential. For instance, Kasralikar et al. reported novel indolyl and oxochromenyl xanthenone derivatives with anti-HIV-1 activity . Although this specific compound was not studied for its anti-HIV properties, the broader class of indole derivatives continues to be of interest in drug discovery.

Molecular Docking Studies

Given its structural features, conducting molecular docking studies could provide insights into potential protein targets. Researchers could explore its interactions with relevant proteins, such as those involved in cancer pathways or other cellular processes.

Do T. M. Dung et al. (2022). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Scientific Reports, 12(1), 1-14. Read more Kasralikar et al. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1-8. Read more

Future Directions

Given the wide range of biological activities of indole derivatives, there is considerable interest in synthesizing a variety of indole derivatives and screening them for different pharmacological activities . This could lead to the discovery of new therapeutic agents.

properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-15-11-5-4-10(6-9(11)7-12(15)16)14-13(17)8-2-3-8/h4-6,8H,2-3,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYSXYDLZORWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-2-oxoindolin-5-yl)cyclopropanecarboxamide

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